2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo-pyrido-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor for cancer treatment
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . This compound may also induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity
Uniqueness
2-methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its unique structural features, which confer specific biological activities that are not observed in other similar compounds. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy .
Biological Activity
2-Methyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique molecular structure, characterized by a fused pyrazole and pyrimidine ring system, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C19H18N4O, with a molecular weight of 318.4 g/mol. The structural features include:
- Methyl group at position 2
- Phenyl group at position 3
- Propyl group at position 7
These substituents are critical for the compound's interaction with biological targets and its overall pharmacological profile.
Biological Activities
Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : This compound has shown potential as an anticancer agent by selectively inhibiting certain protein targets involved in cancer cell proliferation. Its structural modifications enhance its efficacy compared to other derivatives in the same class .
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against HIV and other viruses. The mechanism appears to involve interference with viral replication pathways .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including HMG-CoA reductase and COX-2, which are significant targets in the treatment of hyperlipidemia and inflammation respectively .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific arrangement of substituents:
Compound | Structural Features | Biological Activity |
---|---|---|
2-Methylpyrazolo[1,5-a]pyrimidin-6-one | Lacks phenyl and propyl substituents | Anticancer properties |
3-Phenyl-pyrazolo[1,5-a]pyrimidin-4-one | Similar core structure but different substitutions | Selective protein inhibition |
7-Ethylpyrazolo[1,5-a]pyridinone | Ethyl instead of propyl; different ring fusion | Potential neuroprotective effects |
The presence of the methyl and propyl groups enhances lipophilicity and may improve bioavailability while maintaining lower toxicity profiles compared to other derivatives.
Synthesis Methods
Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Microwave-assisted synthesis techniques have been particularly effective in reducing reaction times and increasing yields. The general synthetic route involves:
- Preparation of Pyrazole Derivatives : Starting from 3-amino-pyrazoles and reacting them with various electrophiles.
- Formation of the Pyrimidine Ring : Utilizing cyclocondensation reactions with biselectrophilic compounds.
These methods allow for versatile modifications at various positions on the pyrazolo-pyrimidine scaffold, facilitating the exploration of new derivatives with enhanced activities .
Case Studies
Several studies have reported on the biological evaluation of related compounds within the pyrazolo-pyrimidine family:
- A study highlighted that modifications at position C2 significantly influenced anti-HIV activity, indicating that similar strategies could be applied to optimize this compound for antiviral applications .
- Another investigation focused on its anticancer effects demonstrated that derivatives with specific substitutions exhibited potent cytotoxicity against various cancer cell lines while maintaining selectivity towards normal cells .
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-methyl-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H18N4O/c1-3-10-22-11-9-16-15(19(22)24)12-20-18-17(13(2)21-23(16)18)14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3 |
InChI Key |
LPOPBMHKVIEQIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.